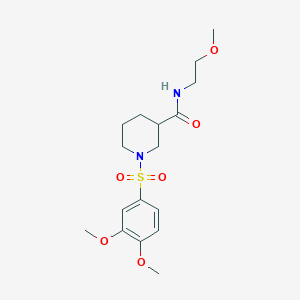![molecular formula C22H28N4 B11127718 2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole CAS No. 900272-24-4](/img/structure/B11127718.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole: is a chemical compound with the following IUPAC name: 2-(4-benzyl-1-piperazinyl)-N-methylethanamine . Its molecular formula is C₁₄H₂₃N₃ . This compound belongs to the class of benzimidazole derivatives and contains both a benzimidazole ring and a piperazine moiety. Benzimidazoles are heterocyclic compounds with diverse biological activities .
Preparation Methods
The synthetic route for this compound involves the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes. The initial step forms an imine product, which is subsequently reduced using mild reducing agents like sodium cyanoborohydride to yield the desired compound . Industrial production methods may vary, but this synthetic approach provides a starting point.
Chemical Reactions Analysis
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, it may be oxidized to form an imine or reduced to an amine.
Substitution Reactions: The benzimidazole ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, substitution at the benzimidazole nitrogen or the piperazine nitrogen can lead to different derivatives.
Scientific Research Applications
Medicine: Benzimidazole derivatives exhibit diverse pharmacological properties. Researchers explore their potential as antiviral, antifungal, and anticancer agents.
Chemistry: These compounds serve as building blocks for drug discovery and organic synthesis.
Biology: Benzimidazoles may interact with cellular targets, affecting processes like DNA replication or microtubule assembly.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, enzyme inhibition, or interference with cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, share structural features.
Uniqueness: The presence of both a benzimidazole ring and a piperazine group distinguishes this compound from others in the class.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
900272-24-4 |
|---|---|
Molecular Formula |
C22H28N4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C22H28N4/c1-18(2)26-21-11-7-6-10-20(21)23-22(26)17-25-14-12-24(13-15-25)16-19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3 |
InChI Key |
CRFWZNNZNBSWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=C4 |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127636.png)

![Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B11127649.png)
![N-(1-methoxypropan-2-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11127654.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate](/img/structure/B11127666.png)
![methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate](/img/structure/B11127672.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11127680.png)
![N-[2-(2-pyridyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11127690.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]propanamide](/img/structure/B11127691.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11127697.png)
![1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B11127703.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127704.png)
![N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11127707.png)
![N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide](/img/structure/B11127710.png)
